2-(benzyloxy)ethane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-phenylmethoxyethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSVJFRJXMWFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881407-20-1 | |
| Record name | 2-(benzyloxy)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Primary Synthetic Route: Chlorination of 2-(Benzyloxy)ethanol with Thionyl Chloride
The most established and commonly employed method for synthesizing 2-(benzyloxy)ethane-1-sulfonyl chloride is the reaction of 2-(benzyloxy)ethanol with thionyl chloride (SOCl₂). This reaction is typically conducted under reflux conditions, where thionyl chloride serves both as the chlorinating agent and the solvent.
$$
\text{C}9\text{H}{12}\text{O}2 + \text{SOCl}2 \rightarrow \text{C}9\text{H}{11}\text{ClO}3\text{S} + \text{HCl} + \text{SO}2
$$
- Starting Material: 2-(Benzyloxy)ethanol
- Reagent: Thionyl chloride (SOCl₂)
- Conditions: Reflux, often with controlled temperature and stirring
- By-products: Hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are typically vented safely
- The reaction proceeds via the substitution of the hydroxyl group in 2-(benzyloxy)ethanol by the sulfonyl chloride group.
- Thionyl chloride acts as both reagent and solvent, facilitating the reaction medium.
- The reaction is generally complete within a few hours under reflux.
- Scale-up involves using automated reactors with precise temperature and pressure control to maximize yield and purity.
- Reaction parameters such as reflux time, molar ratios, and stirring rates are optimized.
- Gas scrubbing systems are employed to handle corrosive by-products.
Work-Up and Purification
After completion of the chlorination reaction, the mixture is typically subjected to the following steps:
- Dilution: The reaction mixture is diluted with an organic solvent such as dichloromethane (CH2Cl2) to facilitate phase separation.
- Washing: Sequential washing with aqueous acidic solutions (e.g., 1 M HCl), saturated sodium bicarbonate (NaHCO3), and brine removes residual thionyl chloride, hydrochloric acid, and other impurities.
- Drying: Organic layers are dried over anhydrous magnesium sulfate (MgSO4) or similar drying agents.
- Concentration: The solvent is removed under reduced pressure at low temperature to avoid decomposition.
- Crystallization or Precipitation: The crude product may be purified by recrystallization or suspension in cold diethyl ether, followed by filtration.
Alternative Chlorination Methods (Research Context)
While the thionyl chloride method is predominant, alternative chlorinating agents and protocols have been explored in research settings for related sulfonyl chlorides, though specific data for this compound are limited:
- Phosphorus pentachloride (PCl5) or Phosphorus oxychloride (POCl3): These reagents can also convert sulfonic acids or sulfonate esters to sulfonyl chlorides but are less commonly used due to harsher conditions.
- Chlorine gas (Cl2): Used in some sulfonyl chloride syntheses at low temperatures with careful quenching steps, but this method requires stringent safety measures and is less favored industrially.
Reaction Conditions Summary Table
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 2-(Benzyloxy)ethanol | Purity affects yield |
| Chlorinating agent | Thionyl chloride (SOCl₂) | Acts as reagent and solvent |
| Temperature | Reflux (~70–80 °C) | Controlled to avoid decomposition |
| Reaction time | 2–6 hours | Monitored by TLC or other analytical methods |
| Solvent for work-up | Dichloromethane (CH₂Cl₂) | Facilitates phase separation |
| Washing solutions | 1 M HCl, saturated NaHCO₃, brine | Removes residual reagents and by-products |
| Drying agent | Magnesium sulfate (MgSO₄) | Ensures removal of water |
| Purification method | Recrystallization or cold ether suspension | Produces pure, solid product |
Research Findings and Optimization Insights
- Yield and Purity: Studies report high yields (>85%) when using freshly distilled thionyl chloride and anhydrous conditions, minimizing hydrolysis side reactions.
- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and product purity.
- Side Reactions: Hydrolysis of sulfonyl chloride to sulfonic acid can occur if moisture is present; hence, rigorous drying and inert atmosphere techniques improve outcomes.
- Scale-up Considerations: Industrial synthesis incorporates continuous stirring and controlled addition of reagents to manage exothermicity and gaseous by-products safely.
Comparative Structural Influence on Preparation
The presence of the benzyloxy group in this compound influences its preparation and reactivity:
| Compound Name | Substituent Group | Effect on Preparation and Reactivity |
|---|---|---|
| This compound | Benzyloxy (-OCH2Ph) | Provides steric hindrance and electronic effects; affects solubility and purification |
| 2-(Methoxy)ethane-1-sulfonyl chloride | Methoxy (-OCH3) | Less steric hindrance; potentially faster reaction rates |
| Benzene-1-sulfonyl chloride | None (direct sulfonyl) | More reactive due to less steric hindrance |
The benzyloxy group’s bulkiness can moderate the reactivity of the sulfonyl chloride, allowing selective sulfonylation reactions in downstream applications.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the benzyloxy group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidative cleavage.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl hydrides: Formed from reduction reactions.
Carboxylic acids: Formed from oxidative cleavage of the benzyloxy group.
Scientific Research Applications
Synthetic Organic Chemistry
Reagent for Sulfonylation
2-(Benzyloxy)ethane-1-sulfonyl chloride is primarily used as a reagent for introducing sulfonyl groups into organic molecules. This ability facilitates the synthesis of sulfonamides and sulfonates, which are crucial intermediates in drug development and organic synthesis.
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form sulfonamide derivatives.
- Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
- Oxidation: The benzyloxy group can be oxidatively cleaved using strong oxidizing agents such as potassium permanganate (KMnO₄) .
Medicinal Chemistry
Pharmaceutical Intermediates
In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its sulfonylation properties are particularly useful in the development of drugs targeting various biological pathways.
Case Study: Inhibition Studies
Research has demonstrated that derivatives of this compound exhibit significant inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain benzyl sulfamoyl derivatives have shown IC₅₀ values for BChE inhibition that are lower than those of established drugs like rivastigmine, indicating their potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .
Biochemistry
Modification of Biomolecules
In biochemistry, this compound is utilized for modifying biomolecules like peptides and proteins. The sulfonylating action allows researchers to study changes in biological activity resulting from structural modifications.
Mechanism of Action
The mechanism involves nucleophilic attack on the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate and subsequent elimination of chloride ion (Cl⁻). This process can significantly alter the structure and function of biomolecules .
Material Science
Functionalized Polymers
In material science, this compound is applied in the preparation of functionalized polymers. These materials possess specific properties that can be tailored for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to form the final sulfonylated product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sulfonyl chloride derivatives share structural or functional similarities with 2-(benzyloxy)ethane-1-sulfonyl chloride, differing primarily in substituents and physicochemical properties.
Structural and Functional Analogues
Key Differences in Reactivity and Stability
Substituent Effects: Benzyloxy Group: The benzyloxy group in the target compound confers sensitivity to hydrogenolysis (e.g., via Pd(OH)₂/C catalysts) , enabling selective deprotection. This contrasts with methoxyethoxy analogs, which lack such labile protecting groups. Fluorinated Derivatives: The difluorocyclopentyl substituent in C₈H₇F₂ClO₂S enhances hydrophobicity and resistance to enzymatic degradation, making it suitable for bioactive molecule design .
Electronic and Steric Profiles: Quinoxaline-containing derivatives (e.g., C₁₀H₈ClN₃O₂S₂) exhibit electron-deficient aromatic systems, increasing electrophilicity at the sulfonyl chloride group . Methoxyethoxy chains (C₅H₁₁ClO₄S and C₇H₁₅ClO₅S) donate electron density via oxygen atoms, reducing electrophilicity compared to benzyloxy analogs.
Applications :
- Methoxyethoxy Derivatives : Preferred in aqueous-phase reactions due to improved solubility .
- Benzyloxy Derivatives : Historically used in glycosylation or protection-deprotection strategies (e.g., in carbohydrate chemistry) .
Calculated Properties and LogD Comparison
Biological Activity
2-(Benzyloxy)ethane-1-sulfonyl chloride (CAS No. 881407-20-1) is a sulfonyl chloride compound with significant potential in synthetic organic chemistry and medicinal applications. This article explores its biological activity, focusing on its mechanisms, interactions, and implications in drug development.
- Molecular Formula : C₉H₁₁ClO₃S
- Molar Mass : 234.7 g/mol
- Structure : Contains a sulfonyl chloride functional group, characterized by the presence of a sulfonyl group (–SO₂) bonded to a chlorine atom.
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of 2-(benzyloxy)ethanol with thionyl chloride (SOCl₂). This reaction occurs under reflux conditions and can be represented as follows:
This compound is highly reactive due to the electrophilic nature of the sulfonyl chloride group, making it useful in nucleophilic substitution reactions, where it can form sulfonamide or sulfonate derivatives.
The biological activity of this compound primarily stems from its role as a sulfonylating agent. The mechanism involves nucleophilic attack on the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate followed by the elimination of chloride ion (Cl−). This process can modify biomolecules such as proteins and peptides, affecting their structure and function.
Applications in Drug Development
Research indicates that compounds related to this compound have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives of benzyl sulfamoyl compounds demonstrated strong inhibition against BChE, with some exhibiting higher activity than established drugs like rivastigmine .
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Methoxy)ethane-1-sulfonyl chloride | Methoxy group instead of benzyloxy | Generally less sterically hindered |
| Benzene-1-sulfonyl chloride | No ethylene group | More reactive due to lack of steric hindrance |
| 2-(Chlorobenzoyl)ethane-1-sulfonyl chloride | Chlorobenzoyl group | Increased electrophilicity due to chlorine |
The presence of the benzyloxy group in this compound enhances its utility compared to similar compounds by providing distinctive steric and electronic properties.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that certain benzyl sulfamoyl derivatives exhibited IC50 values for BChE inhibition significantly lower than rivastigmine, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .
- Synthetic Applications : In synthetic organic chemistry, this compound has been utilized as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of various pharmaceutical intermediates.
- Biochemical Modifications : The compound has been used to modify amino acids in peptides, allowing researchers to study changes in biological activity resulting from structural modifications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(benzyloxy)ethane-1-sulfonyl chloride, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound can be synthesized via chlorination of the corresponding sulfonic acid precursor using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key conditions include anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), inert atmosphere (N₂/Ar), and controlled temperature (0–25°C). Post-reaction purification via vacuum distillation or recrystallization is critical to remove excess reagents. Ensure rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride group .
Q. How can the purity of this compound be validated, and what analytical techniques are most effective?
- Methodological Answer : Purity assessment typically employs HPLC (high-performance liquid chromatography) with UV detection, as noted in safety data sheets for similar sulfonyl chlorides . Complementary techniques include NMR (¹H/¹³C) for structural confirmation and FT-IR to verify functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹). Quantitative titration with amines (e.g., triethylamine) can also determine active chloride content .
Q. What are the key safety precautions for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Store the compound under inert gas (Ar/N₂) at 2–8°C to prevent degradation . In case of spills, neutralize with sodium bicarbonate and collect using inert absorbents .
Advanced Research Questions
Q. How does the electronic nature of the benzyloxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?
- Methodological Answer : The benzyloxy group acts as an electron-donating substituent via resonance, slightly deactivating the sulfonyl chloride toward electrophilic reactions. However, steric hindrance from the benzyl group may dominate, reducing reaction rates with bulky nucleophiles. Kinetic studies using UV-Vis or NMR to monitor reaction progress with varying nucleophiles (e.g., amines, alcohols) can elucidate these effects .
Q. What strategies mitigate hydrolysis of this compound during long-term storage or in aqueous reaction media?
- Methodological Answer : Store the compound under anhydrous conditions with molecular sieves (3Å) and inert gas . For aqueous reactions, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity while minimizing hydrolysis. Real-time monitoring via conductivity measurements or pH stabilization buffers (e.g., phosphate) can optimize stability .
Q. How can this compound be utilized in the synthesis of sulfonamide-based polymers, and what characterization methods are essential?
- Methodological Answer : React with di- or polyamines (e.g., ethylenediamine) to form polymeric sulfonamides. Monitor polymerization via gel permeation chromatography (GPC) and confirm crosslinking with FT-IR or Raman spectroscopy. Thermal stability can be assessed using TGA (thermogravimetric analysis), while mechanical properties may require DMA (dynamic mechanical analysis) .
Q. What are the challenges in scaling up reactions involving this compound, and how can exothermic risks be managed?
- Methodological Answer : Scaling up requires controlled addition of reagents to prevent thermal runaway. Use jacketed reactors with cooling systems (e.g., glycol baths) and in-line FT-IR for real-time monitoring. Safety protocols should include pressure-relief valves and emergency quenching systems (e.g., chilled NaOH solutions) .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
